An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of Calcium 4-Aminobenzoate
An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of Calcium 4-Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium 4-aminobenzoate, the salt of p-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical research due to the biological activities associated with both the 4-aminobenzoate moiety and the role of calcium in physiological processes. This technical guide provides a comprehensive overview of the chemical properties of calcium 4-aminobenzoate, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities, with a focus on plausible signaling pathways.
Chemical and Physical Properties
Calcium 4-aminobenzoate is an organic salt with the chemical formula C₁₄H₁₂CaN₂O₄.[1] It is comprised of a calcium cation (Ca²⁺) and two 4-aminobenzoate anions. The presence of both ionic and organic components confers specific physicochemical properties to the molecule.
Table 1: Physicochemical Properties of Calcium 4-Aminobenzoate
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂CaN₂O₄ | [1] |
| Molecular Weight | 312.33 g/mol | [1] |
| CAS Number | 60154-17-8 | [1] |
| Appearance | Expected to be a white to off-white crystalline solid. | Inferred from related compounds. |
| Solubility | Expected to be soluble in water. | Inferred from the properties of similar salts. |
| Melting Point | Not explicitly available. The parent acid, 4-aminobenzoic acid, has a melting point of 187-189 °C. | [2] |
Experimental Protocols
Synthesis of Calcium 4-Aminobenzoate
A common and straightforward method for the synthesis of calcium 4-aminobenzoate involves the reaction of 4-aminobenzoic acid with a calcium base, such as calcium hydroxide or calcium carbonate.
2.1.1. Reaction with Calcium Hydroxide
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Materials: 4-aminobenzoic acid, calcium hydroxide, deionized water.
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Procedure:
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Dissolve a stoichiometric amount of 4-aminobenzoic acid in deionized water with gentle heating.
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Slowly add a stoichiometric amount of calcium hydroxide to the solution while stirring. The reaction is a neutralization reaction.
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Continue stirring the mixture at a slightly elevated temperature (e.g., 60-70 °C) for a defined period (e.g., 2-3 hours) to ensure complete reaction.
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Monitor the pH of the solution; it should become neutral upon completion of the reaction.
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Filter the hot solution to remove any unreacted starting materials or impurities.
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Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
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Collect the precipitated crystals of calcium 4-aminobenzoate by vacuum filtration.
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Wash the crystals with a small amount of cold deionized water and then with a non-polar solvent like diethyl ether to aid in drying.
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Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
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2.1.2. Reaction with Calcium Carbonate
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Materials: 4-aminobenzoic acid, calcium carbonate, deionized water, methanol.
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Procedure:
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Suspend 4-aminobenzoic acid in a mixture of water and methanol.[3][4]
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Add a stoichiometric amount of calcium carbonate to the suspension.
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Heat the mixture to reflux with continuous stirring. The reaction will be accompanied by the evolution of carbon dioxide gas.
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Continue refluxing until the gas evolution ceases, indicating the completion of the reaction.
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Filter the hot solution to remove any unreacted calcium carbonate.
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Cool the filtrate to induce crystallization of the product.
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Isolate and dry the crystals as described in the previous method.
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Analytical Characterization
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a crucial technique for confirming the formation of the salt by observing the characteristic vibrational modes of the functional groups.
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Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Expected Spectral Features:
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Disappearance of the broad O-H stretch from the carboxylic acid group of 4-aminobenzoic acid (typically around 2500-3300 cm⁻¹).
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Appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) . Based on data for other metal 4-aminobenzoates, these are expected in the regions of ~1530-1600 cm⁻¹ (asymmetric) and ~1400-1450 cm⁻¹ (symmetric).[5]
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N-H stretching vibrations of the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹.
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Aromatic C-H and C=C stretching vibrations.
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2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the 4-aminobenzoate anion. The spectra are typically recorded in a solvent like DMSO-d₆.
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Expected ¹H NMR Features:
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The aromatic protons will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The chemical shifts will be influenced by the deprotonation of the carboxylic acid.[6]
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The protons of the amine group will appear as a broad singlet.
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Expected ¹³C NMR Features:
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The carbon of the carboxylate group will show a characteristic downfield shift.
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The four distinct aromatic carbons will be observable, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.[7]
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Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of calcium 4-aminobenzoate are limited, the known properties of its constituent parts, 4-aminobenzoic acid and calcium, allow for the formulation of plausible hypotheses regarding its potential therapeutic effects.
Antimicrobial and Cytotoxic Potential
Derivatives of 4-aminobenzoic acid have been shown to possess antimicrobial and cytotoxic properties.[8] It is hypothesized that calcium 4-aminobenzoate may exhibit similar activities.
3.1.1. Proposed Experimental Workflow for Antimicrobial Screening
Caption: Workflow for assessing the antimicrobial activity of calcium 4-aminobenzoate.
3.1.2. Proposed Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for evaluating the in vitro cytotoxicity of calcium 4-aminobenzoate.
Modulation of Intracellular Calcium Signaling
Given its composition, calcium 4-aminobenzoate has the potential to influence intracellular calcium levels, a critical second messenger in numerous cellular processes. An increase in extracellular calcium can lead to an influx of calcium into the cell through various channels, triggering downstream signaling cascades.
3.2.1. Hypothetical Signaling Pathway
Caption: A plausible signaling pathway initiated by an increase in extracellular calcium from calcium 4-aminobenzoate.
3.2.2. Proposed Experimental Workflow for Investigating Calcium Signaling
Caption: An experimental workflow to monitor changes in intracellular calcium levels in response to calcium 4-aminobenzoate.
Conclusion
Calcium 4-aminobenzoate presents an interesting subject for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through standard laboratory procedures. While its specific biological activities are not yet well-defined, the known properties of its constituent ions suggest plausible antimicrobial, cytotoxic, and cell-signaling modulatory effects. The experimental protocols and hypothetical frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its therapeutic promise.
References
- 1. Calcium imaging - Wikipedia [en.wikipedia.org]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
